N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound with the molecular formula C24H20ClFN4OS. This compound is notable for its unique structure, which includes a benzimidazole moiety, a chlorofluorophenyl group, and an acetohydrazide linkage. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic substitution reaction, often using a chlorofluorobenzene derivative.
Formation of the Acetohydrazide Linkage: The final step involves the reaction of the benzimidazole derivative with an acetohydrazide, forming the desired compound under controlled conditions.
Chemical Reactions Analysis
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, potentially inhibiting their activity.
Comparison with Similar Compounds
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can be compared with similar compounds such as:
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a similar structure but includes a triazole ring instead of a benzimidazole ring.
(E)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine: This compound lacks the benzimidazole and acetohydrazide moieties, making it structurally simpler.
Properties
Molecular Formula |
C24H20ClFN4OS |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20ClFN4OS/c1-16-9-11-17(12-10-16)14-30-22-8-3-2-7-21(22)28-24(30)32-15-23(31)29-27-13-18-19(25)5-4-6-20(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b27-13+ |
InChI Key |
QLRHQSFHEJVRRT-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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